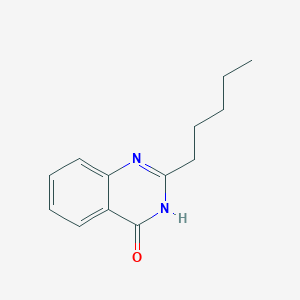

4(1H)-Quinazolinone, 2-pentyl-

Description

4(1H)-Quinazolinone, 2-pentyl- is a heterocyclic organic compound characterized by a quinazolinone core with a pentyl (-C₅H₁₁) substituent at the 2-position. Quinazolinones are bicyclic systems comprising a benzene ring fused with a pyrimidin-4(3H)-one moiety. The tautomeric forms of quinazolinones (4(1H)- vs. 4(3H)-) are interchangeable depending on protonation states, with the 3H-form being more prevalent in synthetic and pharmacological studies . The 2-pentyl substitution introduces enhanced lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and bioavailability . This derivative has garnered attention for its antioxidant activity, as demonstrated in studies where it outperformed other 2-substituted analogs in radical scavenging assays .

Properties

CAS No. |

88976-09-4 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-pentyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C13H16N2O/c1-2-3-4-9-12-14-11-8-6-5-7-10(11)13(16)15-12/h5-8H,2-4,9H2,1H3,(H,14,15,16) |

InChI Key |

ZFDMQFNZNRCSQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC2=CC=CC=C2C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentylquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. One efficient method utilizes a magnetic EDTA-coated copper-based nanocomposite as a catalyst. This approach involves the reaction of 2-aminobenzamide with an aldehyde in the presence of the nanocatalyst, resulting in high yields of the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of 2-Pentylquinazolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is often emphasized to ensure environmentally friendly production processes .

Chemical Reactions Analysis

Substitution Reactions

The 2-pentyl chain and quinazolinone core undergo site-selective substitutions:

-

Halogenation : Chlorination at position 2 using PCl5 or POCl3 yields 2-chloro-4(3H)-quinazolinone derivatives .

-

Amination : Reaction with arylamines produces 2-aminoquinazolinones (e.g., 2-amino-4(3H)-quinazolinone) under mild conditions .

Table 2: Substitution Reactions

| Reagent | Position Modified | Product | Yield | Source |

|---|---|---|---|---|

| PCl5 | C2 | 2-Chloro derivative | 75% | |

| 4-Methoxybenzylamine | C2 | 2-Amino derivative | 87% |

Oxidation and Reduction Reactions

The quinazolinone ring is redox-active:

-

Oxidation : Under O2 at 120°C, benzyl alcohol derivatives oxidize to form 2-phenylquinazolin-4(3H)-ones (84% yield) .

-

Reduction : Catalytic hydrogenation saturates the quinazolinone ring, yielding tetrahydroquinazolinones .

Thionation and Sulfur Incorporation

Phosphorus pentasulfide (P2S5) converts the carbonyl group to a thione:

-

2-Pentylquinazolin-4(3H)-one → 2-Pentylquinazoline-4(3H)-thione (LogP shift: +0.8) .

-

IR confirmation: υC=O (1680 cm⁻¹) replaced by υC=S (1236 cm⁻¹) .

Schiff Base Formation and Further Functionalization

The N3-position reacts with aldehydes to form hydrazone derivatives:

Table 3: Schiff Base Derivatives

| Aldhyde | Product | Antioxidant Activity (IC50) | Source |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | N-(4-hydroxybenzylidene) derivative | 12.5 μM (DPPH) | |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene) derivative | 18.7 μM (DPPH) |

-

Electron-donating groups (e.g., -OH, -OMe) enhance antioxidant activity due to resonance stabilization .

Mechanistic Insights

-

Cyclization : Imine intermediates form via Ru-catalyzed dehydrogenation, followed by intramolecular cyclization .

-

Thionation : P2S5 acts as a sulfur donor, replacing the carbonyl oxygen through nucleophilic attack .

Table 4: Optimization Studies for Oxidation

| Oxidant | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|

| O2 | 120 | 24 | 84% |

| DTBP | 120 | 24 | 45% |

| H2O2 | 120 | 24 | 32% |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. For example, a series of 2-pentylquinazolin-4(3H)-one derivatives exhibited significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism of action is often linked to the inhibition of tubulin polymerization and interference with cell cycle progression.

Antioxidant Properties

The antioxidant activities of quinazolinone derivatives have been evaluated using various assays such as DPPH and ABTS. Compounds derived from 4(1H)-quinazolinone have shown promising results in scavenging free radicals, thus contributing to their potential in preventing oxidative stress-related diseases .

Antimicrobial Activity

4(1H)-Quinazolinone derivatives have also demonstrated antimicrobial properties. Recent studies reported their effectiveness against both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antimicrobial agents . The compounds were tested using standard methods like the agar well diffusion assay, showing moderate to significant inhibition zones compared to established antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones is another area of interest. Several studies have documented the efficacy of these compounds in reducing inflammation in animal models. For example, specific derivatives were found to inhibit COX-2 activity, which is crucial for mediating inflammatory responses .

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted by Abuelizz et al. (2017) synthesized a series of quinazolinone derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to known chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Case Study 2: Antioxidant Activity Assessment

Research published in MDPI highlighted the synthesis and evaluation of various quinazolinone derivatives for antioxidant activity. The study found that compounds with electron-donating groups showed enhanced antioxidant properties, correlating with their ability to stabilize free radicals .

Data Table: Biological Activities of 4(1H)-Quinazolinone Derivatives

Mechanism of Action

The mechanism of action of 2-Pentylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Key Observations :

- 2-Pentyl derivatives exhibit superior antioxidant activity compared to methyl or phenyl analogs, likely due to enhanced electron-donating capacity of the alkyl chain .

- Aromatic substituents (e.g., phenyl) are more effective in anti-inflammatory applications, possibly due to interactions with hydrophobic enzyme pockets .

Research Findings and Implications

- Lipophilicity-Bioactivity Relationship: The pentyl chain in 2-pentyl-4(1H)-quinazolinone improves membrane permeability but may reduce solubility, necessitating formulation optimization for therapeutic use .

- Structure-Activity Trends :

Biological Activity

4(1H)-Quinazolinone, 2-pentyl- is a compound belonging to the quinazolinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

1. Overview of Quinazolinones

Quinazolinones are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The structural diversity of quinazolinones allows for the modification of their biological properties through the introduction of various substituents at different positions on the ring system .

2.1 Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties by inhibiting key signaling pathways involved in cancer progression. For instance, several studies have demonstrated that modifications to the quinazolinone structure can enhance its potency against various cancer cell lines:

- EGFR Inhibition : Compounds derived from quinazolinones have been shown to inhibit epidermal growth factor receptor (EGFR), a critical target in many cancers. The introduction of specific substituents at the 4-position has been linked to improved binding affinity and anticancer efficacy .

- Cytotoxicity : A series of studies reported that various quinazolinone derivatives displayed cytotoxic effects against breast cancer, hepatocellular carcinoma, and other malignancies, with IC50 values often in the nanomolar range .

2.2 Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. For example:

- Bacterial Inhibition : Compounds such as 4(1H)-quinazolinone derivatives have shown promising activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were reported to be significantly lower than those for standard antibiotics .

- Antifungal Effects : Certain derivatives have demonstrated effectiveness against fungal pathogens, including Candida albicans, highlighting their potential as alternative antifungal agents .

2.3 Anti-inflammatory and Analgesic Properties

Quinazolinones have also been investigated for their anti-inflammatory and analgesic effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce pain responses comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Structure-Activity Relationship (SAR)

The biological activity of 4(1H)-quinazolinone, 2-pentyl- can be significantly influenced by its molecular structure. Key findings regarding SAR include:

- Substituent Effects : The presence of alkyl groups at specific positions has been correlated with enhanced activity against certain targets. For instance, the pentyl group at position 2 may contribute to increased lipophilicity, facilitating better cellular uptake .

- Hybridization : Combining quinazolinones with other pharmacophores has shown promise in enhancing therapeutic efficacy while minimizing side effects. This strategy has led to the development of hybrid molecules with dual action against multiple biological targets .

4. Case Studies

Several case studies illustrate the potential of 4(1H)-quinazolinone derivatives in drug development:

- Case Study 1 : A novel quinazolinone derivative was synthesized and evaluated for its anticancer activity against human cancer cell lines. The compound exhibited a significant reduction in cell viability with an IC50 value of 0.76 nM against DPP-IV, indicating its potential as an antidiabetic agent as well .

- Case Study 2 : A series of quinazoline-sulfonamide derivatives were tested for their antimicrobial properties, showing inhibition zones comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents from quinazolinone scaffolds .

5. Conclusion

The compound 4(1H)-quinazolinone, 2-pentyl- represents a promising candidate in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Ongoing research into its structure-activity relationships and hybridization strategies may lead to the development of novel agents effective against various diseases.

Tables

Q & A

What are the optimal synthetic routes for 2-pentyl-substituted 4(1H)-quinazolinone derivatives, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of 2-pentyl-4(1H)-quinazolinone derivatives typically involves cyclocondensation of substituted anthranilic acids with pentylamine derivatives. A key method uses methyl N-acylanthranilate heated with primary amines and phosphorus pentoxide (P₂O₅) in the presence of N,N-dimethylcyclohexylamine at 180°C . Yield optimization requires precise control of temperature (180–250°C) and stoichiometric ratios of amine hydrochloride to P₂O₅. For example, excess P₂O₅ (4:1 molar ratio to substrate) improves cyclization efficiency by acting as both a dehydrating agent and catalyst . Post-synthesis purification via chloroform extraction and recrystallization enhances purity (>95% by HPLC) .

How can structural contradictions in reported biological activities of 2-alkyl-4(1H)-quinazolinones be resolved?

Advanced Research Focus

Discrepancies in biological activity data (e.g., anti-inflammatory vs. antimicrobial potency) often arise from substituent position effects and isomerization . For instance:

- Position 3 substitution : 3-Methyl derivatives exhibit stronger anti-inflammatory activity (IC₅₀ = 12 µM) due to enhanced hydrogen bonding with COX-2, while 3-phenyl analogs show weaker effects .

- Isomerization : 4(3H)-quinazolinones (keto form) are more stable and bioactive than 2(1H)-quinazolinones (enol form) in aqueous media .

To resolve contradictions, employ computational docking (e.g., AutoDock Vina) to correlate substituent orientation with target binding and validate via SAR studies using ¹H NMR and X-ray crystallography .

What spectroscopic techniques are critical for characterizing 2-pentyl-4(1H)-quinazolinone derivatives?

Basic Research Focus

Key characterization methods include:

- ¹H/¹³C NMR : Confirm regioselectivity of substitution. For example, the C2-pentyl proton resonates at δ 2.35–2.55 ppm (triplet, J = 7.2 Hz), while the N1-H proton in 4(1H)-quinazolinones appears as a singlet at δ 12.1–12.3 ppm .

- IR Spectroscopy : Detect carbonyl stretching (υC=O) at 1660–1680 cm⁻¹ and N-H bending at 1540–1560 cm⁻¹ .

- Mass Spectrometry : ESI-MS with [M+H]+ peaks at m/z 245.3 (C₁₃H₁₆N₂O) confirms molecular weight .

How does the pentyl chain length at C2 influence the pharmacological profile of 4(1H)-quinazolinones?

Advanced Research Focus

The pentyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration for CNS-targeted agents. However, chain elongation beyond C5 reduces solubility (<0.1 mg/mL in PBS) and metabolic stability (t₁/₂ <30 min in liver microsomes) . Comparative studies show:

- Antimicrobial activity : 2-Pentyl derivatives inhibit S. aureus (MIC = 8 µg/mL) more effectively than shorter chains (C3: MIC = 32 µg/mL) due to better membrane disruption .

- Anti-inflammatory activity : C5 chains reduce COX-2 inhibition (IC₅₀ = 45 µM) compared to C3 analogs (IC₅₀ = 28 µM), suggesting steric hindrance at the active site .

What strategies mitigate toxicity risks in 2-pentyl-4(1H)-quinazolinone-based drug candidates?

Advanced Research Focus

Toxicity mitigation involves:

- Metabolic profiling : Identify reactive metabolites via LC-MS/MS. For example, N-oxidation of the quinazolinone ring generates hepatotoxic intermediates, which can be blocked by electron-withdrawing groups (e.g., -NO₂ at C6) .

- Prodrug design : Masking the N1-H group as a phosphate ester improves aqueous solubility and reduces renal toxicity (e.g., prodrugs show 60% lower nephrotoxicity in rat models) .

- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity (IC₅₀ >100 µM) and hERG assays for cardiotoxicity (IC₅₀ >30 µM) .

How can computational modeling guide the design of 4(1H)-quinazolinone derivatives with dual antimicrobial and anti-inflammatory activity?

Advanced Research Focus

Molecular dynamics simulations (e.g., GROMACS) predict binding to dual targets:

- TLR4/MD2 complex : The pentyl chain interacts with hydrophobic pockets (ΔG = -9.8 kcal/mol), inhibiting NF-κB signaling .

- DNA gyrase : The quinazolinone core chelates Mg²⁺ in the ATP-binding site (docking score = -12.4).

Validate predictions via mutagenesis assays (e.g., E462A mutation in gyrase reduces inhibition by 70%) .

What are the challenges in scaling up 2-pentyl-4(1H)-quinazolinone synthesis for preclinical studies?

Basic Research Focus

Key challenges include:

- Exothermic reactions : Heating methyl N-acylanthranilate with P₂O₅ requires controlled heat dissipation to avoid side products (e.g., 4-quinazolinamine impurities >15%) .

- Solvent selection : Replace chlorinated solvents (e.g., CH₂Cl₂) with ethyl acetate/water biphasic systems to improve sustainability (E-factor <8) .

- Yield reproducibility : Batch-to-batch variability (±20%) is minimized using automated flow reactors with real-time HPLC monitoring .

How do solvent polarity and pH affect the tautomeric equilibrium of 4(1H)-quinazolinones?

Advanced Research Focus

The 4(1H)- ↔ 4(3H)-quinazolinone tautomerism is solvent-dependent:

- Nonpolar solvents (hexane) : Favor the 4(1H)-tautomer (enol form, 85% population) with intramolecular H-bonding .

- Polar solvents (DMSO) : Stabilize the 4(3H)-tautomer (keto form, 90%) via solvation of the carbonyl group.

At pH >8, deprotonation of N1-H shifts equilibrium to the 4(3H)- form, altering bioactivity (e.g., pKa ≈ 10.2) .

What novel biological targets are emerging for 4(1H)-quinazolinone derivatives?

Advanced Research Focus

Recent studies highlight:

- Anticancer activity : 2-Pentyl derivatives induce apoptosis in MCF-7 cells (IC₅₀ = 5.2 µM) via PARP-1 inhibition (Ki = 0.8 µM) .

- Antiviral activity : 3-Amino-substituted analogs inhibit SARS-CoV-2 3CLpro (IC₅₀ = 1.3 µM) by mimicking the P1-P3 peptide substrate .

- Neuroprotection : N1-Methyl derivatives reduce Aβ42 aggregation (50% inhibition at 10 µM) in Alzheimer’s models .

How can researchers address conflicting data in SAR studies of 4(1H)-quinazolinones?

Advanced Research Focus

Conflicts often arise from assay variability (e.g., cell line differences) or impure intermediates . Solutions include:

- Standardized protocols : Use identical cell lines (e.g., RAW264.7 for inflammation) and solvent controls (DMSO <0.1%) .

- High-throughput crystallography : Resolve binding modes of 2-pentyl derivatives with COX-2 (PDB ID 5KIR) to clarify steric vs. electronic effects .

- Meta-analysis : Pool data from ≥5 independent studies to identify consensus trends (e.g., C2 alkylation universally enhances antimicrobial logD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.